molecular formula C9H6F2N2S B2707531 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole CAS No. 676348-23-5

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole

Cat. No.: B2707531
CAS No.: 676348-23-5
M. Wt: 212.22
InChI Key: DJGBSHUJYGXFQN-UHFFFAOYSA-N
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Description

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole is an organofluorine compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole typically involves the reaction of 3,5-difluoroaniline with a thioamide. One common method is the cyclization of 3,5-difluoroaniline with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom. Common reagents for these reactions include halogens and nitrating agents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties

Comparison with Similar Compounds

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: A simpler thiazole derivative with a broad range of biological activities, including antimicrobial and anticancer properties.

    4-(3,4-Difluorophenyl)thiazol-2-amine: A closely related compound with similar chemical properties but different biological activities.

    5-(3,5-Difluorophenyl)thiazol-2-amine:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of thiazole derivatives.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGBSHUJYGXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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